(5-methylfuran-2-yl)methanethiol

Catalog No.
S1906456
CAS No.
59303-05-8
M.F
C6H8OS
M. Wt
128.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-methylfuran-2-yl)methanethiol

CAS Number

59303-05-8

Product Name

(5-methylfuran-2-yl)methanethiol

IUPAC Name

(5-methylfuran-2-yl)methanethiol

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c1-5-2-3-6(4-8)7-5/h2-3,8H,4H2,1H3

InChI Key

MGLMZOFGBDYNMH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CS

Solubility

Insoluble in water; soluble in corn oil
Miscible at room temperature (in ethanol)
Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1=CC=C(O1)CS
  • Flavor Chemistry

    5-Methyl-2-furanmethanethiol belongs to a class of compounds known as furanmethanethiols, which are known to contribute to the aroma of various foods and beverages. The presence of a furan ring and a thiol group suggests 5-Methyl-2-furanmethanethiol may possess interesting flavor properties. Research could investigate its sensory profile and potential applications as a flavoring agent [].

  • Biomarker Discovery

    Certain volatile sulfur compounds, including some furanmethanethiols, have been identified as potential biomarkers in various diseases. Research could explore if 5-Methyl-2-furanmethanethiol exhibits similar properties and has potential applications in disease diagnosis.

(5-methylfuran-2-yl)methanethiol is an organosulfur compound characterized by the presence of a furan ring substituted with a methyl group and a thiol group. Its chemical formula is C₆H₈OS, and it is often used in various applications due to its unique structural properties. The compound exhibits a distinct odor, reminiscent of coffee, making it relevant in flavoring and fragrance industries .

The reactivity of (5-methylfuran-2-yl)methanethiol can be attributed to both the furan moiety and the thiol group. Notably, the furan ring can undergo oxidation to form reactive intermediates, such as keto-enals, which can participate in nucleophilic addition reactions. For example, under acidic conditions, hydrolysis can convert the furan into stable dicarbonyl compounds like 2,5-dioxopentanyl . Additionally, the thiol group allows for potential interactions with electrophiles, leading to thioether formation or disulfide linkages under oxidative conditions.

The synthesis of (5-methylfuran-2-yl)methanethiol can be achieved through various methods:

  • Direct Alkylation: The reaction of 5-methylfuran with thiol compounds in the presence of a base can yield (5-methylfuran-2-yl)methanethiol.
  • Hydrolysis Reactions: As described previously, hydrolysis of furan derivatives under acidic conditions can lead to the formation of thiolated products .
  • Functionalization of 5-Methylfuran: Using electrophilic reagents on 5-methylfuran can introduce thiol groups at desired positions.

(5-methylfuran-2-yl)methanethiol finds applications primarily in:

  • Flavoring Agents: Due to its coffee-like aroma, it is utilized in food and beverage formulations.
  • Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It serves as a precursor for synthesizing other sulfur-containing compounds.

Interaction studies involving (5-methylfuran-2-yl)methanethiol have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable adducts through proximity-induced reactions has been noted, particularly when interacting with complementary nucleophiles in synthetic applications . Further research is needed to explore its interactions in biological systems and its potential as a reactive species.

Several compounds share structural similarities with (5-methylfuran-2-yl)methanethiol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
5-Methylfurfuryl alcoholAlcoholContains hydroxyl group; used as a solvent
2-MethylfuranFuran derivativeReacts through Diels–Alder reactions
5-Methylfurfuryl thiolThiolSimilar sulfur content; different functional groups
3-Mercapto-1-propanolThiolShorter carbon chain; used in flavoring

The uniqueness of (5-methylfuran-2-yl)methanethiol lies in its specific combination of a furan ring and a thiol group, which provides distinct reactivity patterns not found in other similar compounds.

Physical Description

Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste
Colourless to yellow clear liquid; Sulfurous roasted coffee aroma

XLogP3

1.5

Density

1.055-1.059/ (20°)
1.047-1.057

UNII

1NB0MP3CK9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

59303-05-8

Wikipedia

5-Methyl-2-furanmethanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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